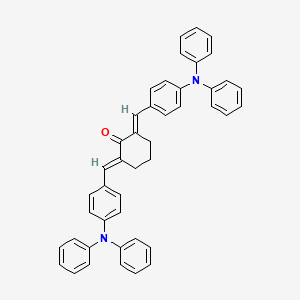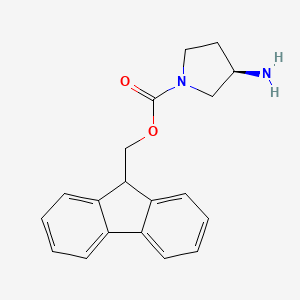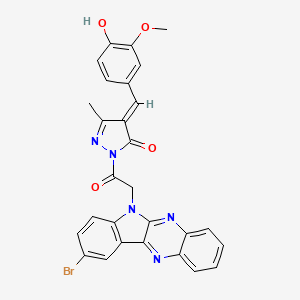
1-Chloro-4-(1-fluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where a chlorine atom and a fluoroethyl group are substituted at the para positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-fluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-ethylbenzene with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the fluoroethyl group can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(1-fluoroethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a sigma complex with the nucleophile, followed by the elimination of the leaving group (chlorine). The presence of the fluoroethyl group can influence the reactivity and stability of the intermediate complexes formed during these reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoroethyl group.
1-Chloro-4-fluorobenzene: Lacks the ethyl group, making it less complex.
1-(Chloromethyl)-4-fluorobenzene: Contains a chloromethyl group instead of a fluoroethyl group.
Uniqueness: 1-Chloro-4-(1-fluoroethyl)benzene is unique due to the presence of both chlorine and fluoroethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H8ClF |
|---|---|
Molekulargewicht |
158.60 g/mol |
IUPAC-Name |
1-chloro-4-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
FPRNBCWEIVRKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)








![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)

